N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic organic compound known for its multifaceted applications in various scientific fields. This compound features both a piperidine ring and a cyclopropyl group, which impart unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves several key steps, starting from readily available precursors. One common route includes the acylation of 3-piperidinamine with 2-chloroacetyl chloride under controlled conditions to yield the intermediate 1-(2-Chloroacetyl)-piperidin-3-ylamine. This intermediate is then subjected to further acylation with cyclopropylacetyl chloride to form the final compound. Typical reaction conditions involve the use of anhydrous solvents, mild bases (like triethylamine), and strict temperature control to avoid decomposition or unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow synthesis techniques, which provide better control over reaction parameters and yield. Optimization of solvent choice, reaction time, and catalyst selection is crucial for maximizing yield and purity. Use of automated systems ensures scalability and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate to yield oxidized derivatives.
Reduction: : Reductive amination can occur in the presence of reducing agents such as sodium borohydride.
Substitution: : The chlorine atom in the 2-chloroacetyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The specific products depend on the reaction conditions and reagents used, but typically include modified acetamides, which retain the piperidine and cyclopropyl motifs.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: : Studied for its potential as a pharmaceutical compound with various therapeutic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. The piperidine ring may interact with biological receptors or enzymes, modulating their activity. The cyclopropyl group enhances the compound's stability and influences its binding affinity. These interactions can alter cellular pathways, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Compared to other piperidine or cyclopropyl-containing compounds, N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide stands out due to its unique combination of functional groups, which confer both stability and reactivity.
Similar Compounds: : Piperidinylacetamides, cyclopropylacetamides, and other halogen-substituted acetamides.
Uniqueness: : The dual presence of a piperidine ring and a cyclopropyl group makes this compound particularly versatile for various applications.
Overall, the combination of its distinctive structure and reactivity makes this compound an intriguing subject for further research and development across multiple scientific disciplines.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHXMWHXFHGKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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